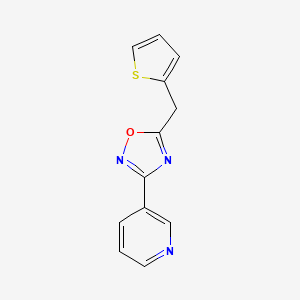![molecular formula C25H25N5O2S B4001119 8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline
Descripción general
Descripción
8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline is a useful research compound. Its molecular formula is C25H25N5O2S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.17289623 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of complex quinoline derivatives, including those with piperidine and triazolyl groups, contributes to the development of compounds with potential therapeutic applications. These compounds are synthesized through various chemical reactions, aiming to explore their structural and functional properties. For instance, the crystal structures of related quinoline derivatives have been studied to understand their anti-tubercular activities against multidrug-resistant strains. These studies reveal insights into the molecules' conformations and supramolecular arrangements, which are crucial for their biological activities (Souza et al., 2013).
Antimicrobial Activity
Quinoline derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesis of novel quinoline compounds with various substituents has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, highlighting the potential of these molecules as new antibacterial agents. The structure-activity relationships of these compounds provide valuable information for the development of more effective antimicrobial therapies (Inoue et al., 1994).
Antitumor and Antiproliferative Activities
Quinoline derivatives have been evaluated for their antitumor and antiproliferative activities. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, indicating their potential as anticancer agents. The studies focus on the compounds' abilities to bind DNA and inhibit topoisomerases, which are key targets for cancer therapy. The structural features of these compounds, including the presence of piperidine and oxoquinoline moieties, play a crucial role in their cytotoxic activities (Tseng et al., 2010).
Novel Synthetic Approaches
Research also encompasses the development of novel synthetic approaches for the preparation of quinoline derivatives. These methods aim to improve the efficiency and yield of the synthesis process, making it more feasible for large-scale production. The exploration of microwave-assisted synthesis and other innovative techniques has facilitated the creation of new quinoline-based compounds with enhanced biological activities (Nandeshwarappa et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-23(29-15-5-2-6-16-29)18-33-25-28-27-22(30(25)20-11-3-1-4-12-20)17-32-21-13-7-9-19-10-8-14-26-24(19)21/h1,3-4,7-14H,2,5-6,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHPPAZVNXMGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B4001041.png)
![10-bromo-6-(3-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4001052.png)

![1-[4-(2-biphenylyloxy)butyl]-1H-imidazole](/img/structure/B4001066.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4001073.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001077.png)
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001084.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate](/img/structure/B4001103.png)
![N'-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001136.png)
![1-[3-(2-bromo-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4001142.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4001147.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001150.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001151.png)
